![molecular formula C7H12ClF2N B2443084 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 2231675-25-3](/img/structure/B2443084.png)
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
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Description
Norcarane, or bicyclo[4.1.0]heptane, is a colorless liquid . It is an organic compound prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .
Synthesis Analysis
A series of 6,6-dihalo-2-azabicyclo[3.1.0]hexane and 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds were prepared by the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines .Molecular Structure Analysis
The molecular structure of Norcarane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
There are several reactions involving bicyclo[4.1.0]heptane compounds. For example, 7,7-dichlorobicyclo[4.1.0]heptane (I) reacts with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions .Physical And Chemical Properties Analysis
The chemical formula of Norcarane is C7H12 . It has a molecular weight of 96.1702 . It has a density of 0.914 g/ml and a boiling point of 116 to 117 °C .Mechanism of Action
Target of Action
The primary target of 6-(Difluoromethyl)-3-azabicyclo[41Similar compounds, such as bicyclo[410]heptane-2,4-dione derivatives, have been reported to inhibit 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the tyrosine catabolism pathway .
Mode of Action
The exact mode of action of 6-(Difluoromethyl)-3-azabicyclo[41Hppd inhibitors typically work by binding to the active site of the enzyme, preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate (hppa) to homogentisate (hga) .
Biochemical Pathways
HPPD is a key enzyme in the tyrosine catabolism pathway. By inhibiting HPPD, the compound could potentially disrupt the normal breakdown of tyrosine, leading to an accumulation of upstream metabolites and a deficiency of downstream ones .
Result of Action
The molecular and cellular effects of 6-(Difluoromethyl)-3-azabicyclo[41Inhibition of hppd typically results in the disruption of tyrosine metabolism, which can have various downstream effects depending on the specific biological context .
properties
IUPAC Name |
6-(difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)7-1-2-10-4-5(7)3-7;/h5-6,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBLVPSWGCYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride |
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